molecular formula C39H78N2O4S4 B10829782 Bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-(dimethylamino)propyl)azanediyl)dipropionate

Bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-(dimethylamino)propyl)azanediyl)dipropionate

Cat. No.: B10829782
M. Wt: 767.3 g/mol
InChI Key: KEEDANUIQHUIOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

80-O16B is synthesized through a series of chemical reactions involving the incorporation of disulfide bonds into the lipid structure. The synthetic route typically involves the reaction of dimethylamino propylamine with dodecyldithioethanol, followed by esterification with β-alanine .

Industrial Production Methods

In industrial settings, the production of 80-O16B involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and development applications .

Chemical Reactions Analysis

Types of Reactions

80-O16B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

80-O16B has a wide range of applications in scientific research:

Mechanism of Action

80-O16B exerts its effects by forming lipid nanoparticles that encapsulate bioactive agents. These nanoparticles protect the encapsulated agents from degradation and facilitate their delivery into target cells. The disulfide bonds in 80-O16B enable the nanoparticles to release their cargo in response to the intracellular reducing environment, ensuring efficient delivery and action of the bioactive agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 80-O16B

80-O16B is unique due to its disulfide bond-containing structure, which allows for redox-responsive release of encapsulated agents. This feature enhances the efficiency of intracellular delivery and makes 80-O16B particularly suitable for applications requiring precise control over the release of therapeutic agents .

Properties

Molecular Formula

C39H78N2O4S4

Molecular Weight

767.3 g/mol

IUPAC Name

2-(dodecyldisulfanyl)ethyl 3-[3-(dimethylamino)propyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate

InChI

InChI=1S/C39H78N2O4S4/c1-5-7-9-11-13-15-17-19-21-23-34-46-48-36-32-44-38(42)26-30-41(29-25-28-40(3)4)31-27-39(43)45-33-37-49-47-35-24-22-20-18-16-14-12-10-8-6-2/h5-37H2,1-4H3

InChI Key

KEEDANUIQHUIOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSSCCOC(=O)CCN(CCCN(C)C)CCC(=O)OCCSSCCCCCCCCCCCC

Origin of Product

United States

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